N-(2-(9H-fluoren-9-ylidenemethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- is a chemical compound with the molecular formula C22H17NO and a molecular weight of 311.376 g/mol . This compound is known for its unique structure, which includes a fluorenylidene moiety attached to a phenyl group through an acetamide linkage. It has a density of 1.249 g/cm³ and a boiling point of 526.2°C at 760 mmHg .
Preparation Methods
The synthesis of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- typically involves the reaction of fluorenone with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The fluorenylidene moiety is known to participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- can be compared with other similar compounds, such as:
N-[2-(9H-fluoren-9-ylidenemethyl)phenyl]acetamide: This compound shares a similar structure but may have different physical and chemical properties.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Known for its aggregation-induced emission properties, this compound is used in optoelectronics and bio-imaging.
The uniqueness of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- lies in its specific structural features and the resulting chemical and physical properties that make it suitable for various applications in research and industry.
Properties
CAS No. |
2311-83-3 |
---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-(fluoren-9-ylidenemethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17NO/c1-15(24)23-22-13-7-2-8-16(22)14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-14H,1H3,(H,23,24) |
InChI Key |
APEYSGYXVOGZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.